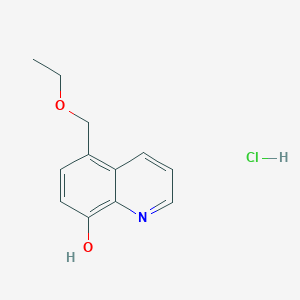
5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride
Overview
Description
5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride is a derivative of hydroxymethylfurfural (HMF), which is produced by the acid-catalyzed dehydration of biomass-derived hexoses . It is a hydrophobic analog of HMF and has superior thermal and hydrolytic stability, simplifying its isolation and purification from aqueous or polar reaction media .
Synthesis Analysis
The synthesis of 5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride involves the reaction of 2-(ethoxymethyl)furan with formaldehyde in the presence of concentrated hydrochloric acid . This method is reported to lead to decent product yields . Other methods involve the dehydration of carbohydrates in suitable carboxylic acids .Scientific Research Applications
1. Synthesis and Structural Characterization
5-(Ethoxymethyl)-8-hydroxyquinoline has been synthesized and characterized using various spectroscopic methods. X-ray powder diffraction analysis reveals an orthorhombic crystal structure. Density Functional Theory (DFT) and Hartree–Fock methods have been used to calculate atomic charges and dipole moment, indicating high reactivity due to the molecule's non-planar structure in the solid state and stabilization by π–π stacking interactions and weak intra and intermolecular hydrogen bonding (Bougharraf et al., 2016).
2. Antimicrobial and Antifungal Activities
Studies on metal complexes of 8-hydroxyquinoline derivatives, including 5-(Ethoxymethyl)-8-hydroxyquinoline, have shown antimicrobial and antifungal activities. These activities have been investigated against various strains of bacteria and fungi, demonstrating the potential of these compounds in pharmacological applications (Patel & Patel, 2017).
3. Anti-corrosion Applications
The anti-corrosion performance of 8-hydroxyquinoline derivatives, including 5-(Ethoxymethyl)-8-hydroxyquinoline, has been studied for mild steel in acidic medium. These compounds exhibit significant inhibition efficiency, suggesting their use as corrosion inhibitors. Electrochemical impedance spectroscopy and potentiodynamic polarization data have been used to analyze their effectiveness (Douche et al., 2020).
4. Dental Plaque Inhibition
Certain derivatives of 8-hydroxyquinoline, including 5-(Ethoxymethyl)-8-hydroxyquinoline, have been synthesized and evaluated for their in vitro antiplaque activity. These derivatives have shown promising results in inhibiting dental plaque, indicating their potential application in dental health (Warner et al., 1975).
Future Directions
The future directions for 5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride involve its potential use as a biofuel due to its excellent energy density and satisfactory combustion performance . The production and derivative chemistry of various hydrophobic analogs of HMF, including 5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride, are areas of active research .
properties
IUPAC Name |
5-(ethoxymethyl)quinolin-8-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2.ClH/c1-2-15-8-9-5-6-11(14)12-10(9)4-3-7-13-12;/h3-7,14H,2,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGAANZNAZEBOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=C2C=CC=NC2=C(C=C1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride | |
CAS RN |
1418117-78-8 | |
| Record name | 8-Quinolinol, 5-(ethoxymethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1418117-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride](/img/structure/B1469548.png)
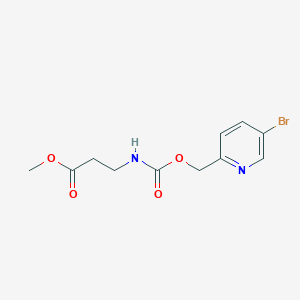
![2-(4-Methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one](/img/structure/B1469551.png)
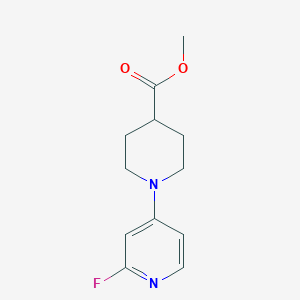
![6-Chloro-1-iodoimidazo[1,5-A]pyridine](/img/structure/B1469555.png)
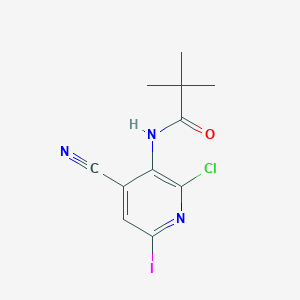
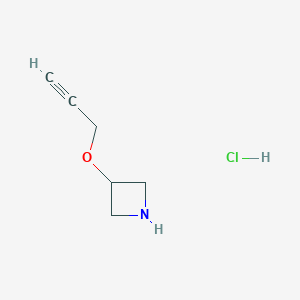
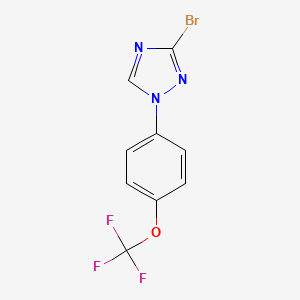
![Di-tert-butyl 4-methyl-3-oxo-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B1469563.png)
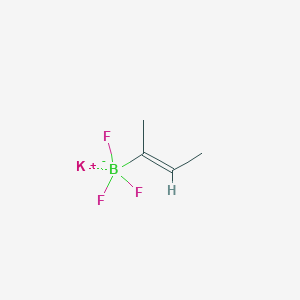
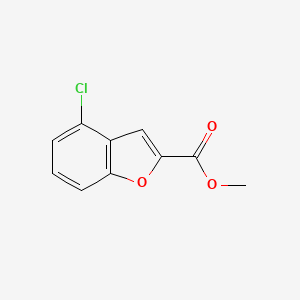
![3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B1469566.png)
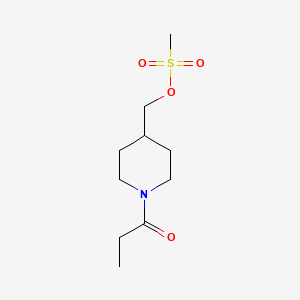
![5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1469568.png)